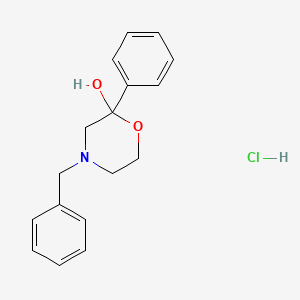
1-(4-Phenoxyphenyl)ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)ethylthiourea is an organosulfur compound belonging to the thiourea class. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This compound, characterized by the presence of a phenoxyphenyl group attached to an ethylthiourea moiety, exhibits unique chemical properties that make it valuable in various scientific and industrial fields .
Vorbereitungsmethoden
The synthesis of 1-(4-Phenoxyphenyl)ethylthiourea typically involves nucleophilic substitution reactions. One common method is the reaction between 4-phenoxyaniline and ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(4-Phenoxyphenyl)ethylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4-Phenoxyphenyl)ethylthiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Phenoxyphenyl)ethylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby modulating neural activity. This interaction is facilitated by the thiourea moiety, which forms hydrogen bonds and other interactions with the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
1-(4-Phenoxyphenyl)ethylthiourea can be compared with other thiourea derivatives such as:
N-phenylthiourea: Known for its use as a tyrosinase inhibitor in biochemical studies.
Diafenthiuron: A thiourea-based pesticide with a different mechanism of action, targeting mitochondrial function in pests.
The uniqueness of this compound lies in its specific structural features, such as the phenoxyphenyl group, which imparts distinct chemical and biological properties compared to other thiourea derivatives .
Eigenschaften
CAS-Nummer |
832099-12-4 |
|---|---|
Molekularformel |
C15H16N2OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-(4-phenoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11(17-15(16)19)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,19) |
InChI-Schlüssel |
HQBMVCGLMQPTFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


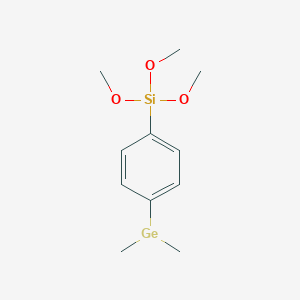
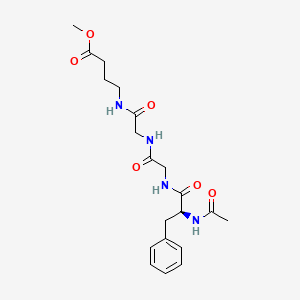
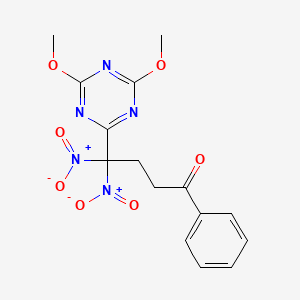
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

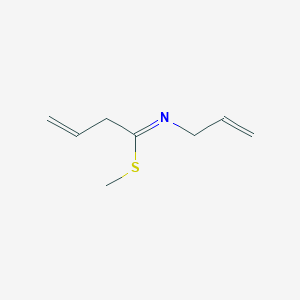
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)



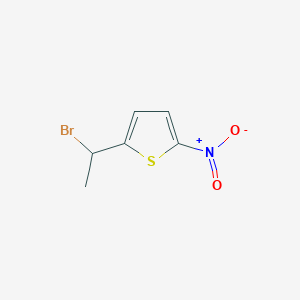
![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
